

In-Depth Spectroscopic Analysis of Scytalol B: A Technical Guide

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Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Scytalol B**, a natural product isolated from the fungus Scytalidium sp. 36-93. The structural elucidation of **Scytalol B** was achieved through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy. This document presents the key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and includes visualizations to illustrate the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for **Scytalol B**.

Table 1: NMR Spectroscopic Data for Scytalol B (in CDCl₃)



Position	¹³ C Chemical Shift (δ ppm)	¹ H Chemical Shift (δ ppm, multiplicity, J in Hz)
1	35.8	2.94 (dd, 16.5, 4.5), 2.75 (dd, 16.5, 8.0)
2	68.2	4.35 (m)
3	29.5	1.85 (m), 1.65 (m)
4	68.7	3.85 (m)
5	134.1	5.70 (m)
6	129.5	5.80 (m)
7	31.6	2.10 (m)
8	134.8	5.50 (m)
9	124.9	5.60 (m)
10	14.1	0.95 (t, 7.5)

Table 2: Mass Spectrometry (MS) Data for Scytalol B

lon	m/z (relative intensity %)
[M+H] ⁺	169 (10)
[M-H ₂ O] ⁺	151 (100)
C ₉ H ₁₁ O ⁺	135 (45)
C ₈ H ₉ +	105 (30)
C ₇ H ₇ +	91 (50)

Table 3: Infrared (IR) and Ultraviolet (UV) Spectroscopic Data for Scytalol B



Spectroscopic Method	Characteristic Peaks/Maxima
IR (film, cm ⁻¹)	3350 (br), 2960, 2930, 1650, 1450, 1050
UV (MeOH, λ _{max} nm)	235

Experimental Protocols

The spectroscopic data presented above were acquired using the following methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H and 13 C NMR spectra were recorded on a Bruker DRX 500 spectrometer operating at 500 MHz for 1 H and 125 MHz for 13 C nuclei. The solvent used was deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)

High-resolution mass spectra were obtained on a Jeol JMS-700 spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct inlet system.

Infrared (IR) Spectroscopy

The IR spectrum was recorded on a Perkin-Elmer Spectrum One FT-IR spectrometer. The sample was analyzed as a thin film on a NaCl plate. Absorption bands are reported in wavenumbers (cm⁻¹).

Ultraviolet (UV) Spectroscopy

The UV spectrum was measured on a Perkin-Elmer Lambda 16 UV/Vis spectrophotometer. The sample was dissolved in methanol (MeOH), and the absorption maximum (λ_{max}) is reported in nanometers (nm).

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of a natural product like **Scytalol B**.



Isolation & Purification Fungal Culture (Scytalidium sp.) Solvent Extraction Chromatographic Separation (e.g., HPLC) Isolated Scytalol B Spectroscopic Analysis NMR Spectroscopy (1-H, 13-C) Mass Spectrometry Infrared Spectroscopy Structure Elucidation Data Integration & Analysis

General Workflow for Natural Product Spectroscopic Analysis

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Structure of Scytalol B

Workflow for the spectroscopic analysis of Scytalol B.







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